(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide
Description
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHFSPFCZCWCN-PQHPWZNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.422 g/mol
- Purity : Typically ≥ 95%
This compound primarily targets human topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound may induce DNA damage and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit potent anticancer activities. Specifically:
- In vitro Studies : The compound showed significant antiproliferative effects against various cancer cell lines. For example, it was reported to have IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism : The mechanism involves the inhibition of topoisomerase I, leading to DNA strand breaks during replication. This action is critical in cancer treatment as it selectively targets rapidly dividing cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Staphylococcus aureus (including MRSA strains) and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, with MIC values suggesting potential use in treating fungal infections .
Case Studies and Research Findings
- Antiproliferative Studies :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzimidazole-hydrazide scaffold with several derivatives (Table 1). Key variations include:
- Substituents on the benzylidene/allylidene group: The 2-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 3,5-dibromo-2-hydroxyphenyl in ), nitro (), or diethylamino-substituted () analogues.
- Configuration : The Z-configuration at the hydrazone is less common than the E-configuration observed in compounds like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (), which was confirmed via X-ray crystallography .
Table 1: Structural Comparison of Selected Analogues
Key differences :
- uses semicarbazide (N-(2-chlorophenyl)hydrazinecarboxamide) instead of hydrazide, yielding semicarbazones.
- Halogenated analogues () require bromination steps, while sulfanyl derivatives () involve propargyl bromide substitution .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Table 2: Predicted ADME Properties (In Silico)
| Compound ID | logP | Water Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 | Moderate |
| (Halogenated) | 4.1 | 0.01 | Low |
| (Sulfanyl) | 2.8 | 0.12 | High |
Antifungal and Antimicrobial Potential
Molecular Docking Insights
- The Z-configuration in the target compound could alter binding modes compared to E-configured analogues. For example, the methoxy group may form hydrogen bonds with target proteins, as seen in ’s interaction with fungal enzymes .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Synthesize the benzimidazole precursor via cyclization of o-phenylenediamine derivatives under acidic conditions .
- Step 2 : Condense the benzimidazole with propanohydrazide to form the hydrazide intermediate. Use reflux in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) .
- Step 3 : Perform a Schiff base formation with 2-methoxycinnamaldehyde under anhydrous conditions (e.g., ethanol, 60°C, 4 hours) to introduce the (E)-allylidene moiety .
- Optimization : Microfluidics systems (e.g., Y-shaped reactors) improve mixing efficiency and reduce side products, achieving yields >75% . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the (E)-allylidene group shows characteristic olefinic proton coupling ( Hz) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 395.35) .
- X-ray Crystallography : Resolves Z/E configurations and hydrogen-bonding networks (e.g., C—H···O and π-stacking interactions) .
- HPLC : Monitors purity (>98%) using C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate to evaluate potential therapeutic applications?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC values) against Mycobacterium tuberculosis (e.g., MIC = 0.5–2 µg/mL) .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., IC > 50 µM indicates selectivity) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., IC determination) .
Advanced Research Questions
Q. How does the stereochemical configuration (Z/E) influence biological activity, and what methods validate this relationship?
- Analysis :
- Activity Correlation : The (Z)-hydrazide configuration enhances π-stacking with bacterial enzyme active sites, improving antimicrobial potency (e.g., 2-fold higher activity vs. (E)-isomers) .
- Validation Methods :
- Circular Dichroism (CD) : Detects conformational changes in protein targets upon binding .
- X-ray Crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonds with Thr in M. tuberculosis enoyl reductase) .
Q. How can researchers resolve contradictions in biological activity data across studies involving benzimidazole-hydrazide derivatives?
- Strategies :
- Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and intracellular pathogen models .
- Solubility Adjustments : Use DMSO/PBS co-solvents to address false negatives from aggregation .
- Meta-Analysis : Compare SAR trends across analogs (e.g., electron-withdrawing groups on the benzylidene moiety enhance activity) .
Q. What computational strategies predict the compound’s mechanism of action and target interactions?
- Approaches :
- Molecular Docking : AutoDock Vina screens against bacterial targets (e.g., M. tuberculosis KasA, binding energy ≤ -8.5 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (e.g., r > 0.85 for antitubercular activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
